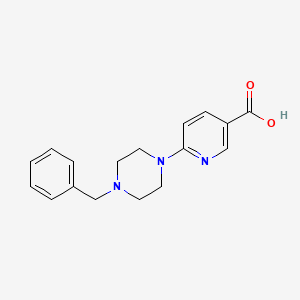

6-(4-Benzylpiperazino)nicotinic acid

Description

Contextualization within Nicotinic Acid and Piperazine (B1678402) Derivative Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry. researchgate.netebi.ac.uk They are integral to numerous physiological processes and have been extensively studied for various therapeutic applications. ebi.ac.uk Research has demonstrated the efficacy of nicotinic acid derivatives in managing hyperlipidemia and has explored their potential in treating a range of conditions including schizophrenia and hyperlipidemia. ebi.ac.ukeuropa.eu The pyridine-3-carboxylic acid structure of nicotinic acid serves as a versatile scaffold for the development of new therapeutic agents. ebi.ac.uk

Similarly, the piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. nih.gov This six-membered nitrogen-containing heterocycle is valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. nih.gov The versatile nature of the piperazine structure allows for extensive modification, leading to a wide array of biological activities, including antimicrobial, antifungal, and central nervous system effects. researchgate.netnih.govnih.gov Derivatives of benzylpiperazine, in particular, have been investigated for their stimulant and euphoriant properties, acting on dopaminergic and serotonergic pathways. researchgate.netwikipedia.org

The combination of these two pharmacologically significant scaffolds in 6-(4-Benzylpiperazino)nicotinic acid would theoretically suggest a rich potential for novel biological activity. However, a thorough search of academic databases yields no specific studies focused on this hybrid molecule.

Historical Development of Related Chemical Scaffolds in Medicinal Chemistry

The therapeutic journey of nicotinic acid began with its identification as the curative agent for pellagra. ebi.ac.uk Its role has since expanded significantly, particularly in the realm of cardiovascular medicine for its lipid-modifying effects. ebi.ac.uk Over the decades, medicinal chemists have synthesized and evaluated countless nicotinic acid derivatives to enhance efficacy and reduce side effects, leading to a broad understanding of its structure-activity relationships. ebi.ac.uk

The history of piperazine in medicine is equally rich, initially introduced as an anthelmintic. europa.eu Its structural simplicity and synthetic tractability have led to its incorporation into a vast number of drugs across different therapeutic areas. nih.gov The development of various substituted piperazines has been a continuous effort in the pharmaceutical industry to modulate receptor affinity and selectivity for a range of biological targets. nih.govnih.gov

Despite the extensive individual histories of both nicotinic acid and piperazine derivatives, the timeline of their combined investigation, specifically in the form of this compound, remains unwritten in the annals of medicinal chemistry.

Rationale for Focused Academic Inquiry into this compound

The rationale for a focused academic inquiry into this compound is, at present, hypothetical due to the lack of existing research. However, based on the known properties of its constituent parts, several compelling reasons for investigation can be proposed. The fusion of the nicotinic acid moiety, with its potential for cardiovascular and metabolic effects, and the benzylpiperazine scaffold, known for its central nervous system activity, could result in a compound with a unique pharmacological profile.

A systematic investigation would be necessary to synthesize and characterize the compound, followed by a comprehensive biological evaluation. Such studies would aim to determine its affinity for various receptors and enzymes, its potential therapeutic effects, and its structure-activity relationship in comparison to other nicotinic acid and piperazine derivatives. Without such foundational research, any discussion of its specific properties or potential applications remains speculative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGFOAVNQHUNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 4 Benzylpiperazino Nicotinic Acid and Its Analogs

Contemporary Synthetic Routes to 6-(4-Benzylpiperazino)nicotinic acid

The construction of the this compound scaffold primarily involves the coupling of a 6-halonicotinic acid derivative with 1-benzylpiperazine (B3395278). Two predominant contemporary strategies for this key carbon-nitrogen bond formation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

A common synthetic pathway involves the reaction of a 6-chloronicotinic acid ester, such as ethyl 6-chloronicotinate, with 1-benzylpiperazine. This reaction is typically carried out in the presence of a base and a high-boiling point solvent. The subsequent hydrolysis of the resulting ester yields the desired this compound.

Optimized Catalytic Approaches for Core Structure Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of aryl C-N bonds. wikipedia.org This approach offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. The synthesis of this compound can be efficiently achieved by coupling a 6-halonicotinic acid derivative (e.g., 6-bromonicotinic acid or 6-chloronicotinic acid) with 1-benzylpiperazine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in promoting the coupling of primary amines. wikipedia.org For the coupling of cyclic secondary amines like piperazine (B1678402) derivatives, sterically hindered alkylbiaryl phosphine ligands such as XPhos and RuPhos often provide superior results, enabling high yields and catalyst turnover numbers.

| Catalyst System Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically active molecules. For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

One key area of focus is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. For nucleophilic aromatic substitution reactions, solvents like Cyrene™, a bio-based solvent derived from cellulose, and polyethylene (B3416737) glycol (PEG-400) have been investigated as effective and more environmentally benign replacements for traditional polar apathetic solvents like DMF and NMP. unimi.itnih.gov These solvents are often biodegradable, non-toxic, and can facilitate product isolation. nih.gov

Microwave-assisted synthesis is another green chemistry tool that can be applied to the synthesis of this compound. researchgate.netasianpubs.org Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions to be carried out under solvent-free conditions, thereby minimizing waste generation. asianpubs.orgresearchgate.net

Furthermore, the development of catalytic methods, such as the Buchwald-Hartwig amination, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for lower reaction temperatures compared to classical SNAr conditions. wikipedia.org Enzymatic approaches are also being explored for the synthesis of nicotinic acid itself, which could provide a more sustainable route to one of the key precursors. frontiersin.org

Scalable Synthetic Strategies for Research Applications

The development of scalable synthetic routes is crucial for producing sufficient quantities of this compound for extensive preclinical and clinical research. A key consideration for scalability is the cost and availability of starting materials and reagents. The choice between an SNAr and a palladium-catalyzed approach often depends on a balance of factors including substrate reactivity, desired purity, and cost.

For larger-scale synthesis, process optimization is critical. This may involve moving from batch to continuous flow processing, which can offer improved safety, efficiency, and consistency. mdpi.com Flow chemistry can be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Purification is another important aspect of scalable synthesis. Crystallization is often the preferred method for large-scale purification as it can provide high purity material without the need for chromatography. Developing a robust crystallization procedure for the final product or a key intermediate is a critical step in designing a scalable synthesis.

Precursor Chemistry and Intermediate Synthesis for this compound Scaffolding

The synthesis of this compound relies on the availability of two key precursors: a 6-substituted nicotinic acid derivative and 1-benzylpiperazine.

Synthesis of 6-Halonicotinic Acid Derivatives:

6-Chloronicotinic acid is a common precursor and can be synthesized through various methods. One approach involves the oxidation of 2-chloro-5-methylpyridine. wikipedia.org Another route involves the diazotization of 6-aminonicotinic acid followed by a Sandmeyer-type reaction. The synthesis of 6-aminonicotinic acid itself can be achieved from ethyl 6-aminonicotinate through hydrolysis. nih.gov Esterification of 6-halonicotinic acids, for example with ethanol (B145695) in the presence of an acid catalyst, provides the corresponding esters which are often used in subsequent coupling reactions. google.com

Synthesis of 1-Benzylpiperazine:

1-Benzylpiperazine is typically prepared by the mono-alkylation of piperazine with benzyl (B1604629) chloride. google.comeuropa.eu Careful control of reaction conditions is necessary to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. google.comeuropa.eu The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Purification can be achieved by distillation or by conversion to a salt, such as the dihydrochloride, followed by recrystallization and subsequent liberation of the free base. erowid.org

Design and Synthesis of Analogs of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, analogs with modifications at various positions of the molecule are synthesized and their biological activities are evaluated. Strategic modifications can provide insights into the key structural features required for target engagement and biological effect.

Strategic Modifications at the Nicotinic Acid Moiety

Modifications to the nicotinic acid ring can have a significant impact on the pharmacological properties of the molecule. The electronic and steric properties of substituents on the pyridine (B92270) ring can influence the compound's affinity for its biological target, as well as its pharmacokinetic profile.

| Position of Modification | Type of Modification | Rationale for Modification |

| C2-position | Introduction of small alkyl or halo groups | To probe steric and electronic effects near the piperazine linkage. |

| C4-position | Introduction of various substituents | To explore the impact of modifying the electronic landscape of the pyridine ring. |

| C5-position | Introduction of electron-donating or -withdrawing groups | To investigate the influence of electronic effects on binding and activity. |

| Carboxylic Acid Group | Esterification, amidation, or replacement with bioisosteres | To modulate polarity, solubility, and potential for hydrogen bonding interactions. |

For example, the introduction of small alkyl groups or halogen atoms at the C2, C4, or C5 positions of the nicotinic acid ring can be achieved by starting with appropriately substituted pyridine precursors. The carboxylic acid functional group is another key site for modification. Conversion to esters or amides can alter the compound's polarity and ability to form hydrogen bonds. Furthermore, the carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole, to explore bioisosteric replacements that may improve metabolic stability or cell permeability. The synthesis of these analogs would typically follow similar coupling strategies as described for the parent compound, utilizing the appropriately modified 6-halonicotinic acid precursor.

Exploration of Substituent Effects on the Piperazine Ring

The piperazine ring in this compound is a key structural feature that can be readily modified to probe its influence on biological activity. The nitrogen atoms of the piperazine moiety offer convenient handles for chemical modification, allowing for the introduction of a wide array of substituents. These modifications can significantly impact the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its interaction with biological targets.

Research into related piperazine-containing scaffolds has demonstrated that the nature of the substituents on the piperazine ring can have a profound effect on biological activity. For instance, in various classes of biologically active molecules, the introduction of small alkyl groups, such as a methyl group, on the piperazine nitrogen has been shown to modulate potency and selectivity. nih.gov

Furthermore, the electronic properties of substituents on aromatic rings attached to the piperazine moiety can play a critical role. Studies on other arylpiperazine derivatives have indicated that electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) on a phenyl ring attached to the piperazine can enhance biological activity in certain contexts. nih.gov Conversely, electron-donating groups (e.g., methoxy, methyl) may have a different impact. While direct SAR data for this compound is not extensively published, these general principles guide the synthesis of new analogs.

To systematically explore these effects, researchers can synthesize a matrix of compounds with varied substituents on the piperazine ring. This could involve introducing alkyl chains of varying lengths, cyclic systems, or functional groups capable of specific interactions, such as hydrogen bond donors or acceptors. The resulting data from the biological evaluation of these analogs would be invaluable for constructing a comprehensive SAR profile.

Table 1: Hypothetical Substituent Effects on the Piperazine Ring of this compound Analogs

| Substituent (R) on Piperazine Nitrogen | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

| Methyl | Slight Increase | May enhance binding affinity or cell permeability. |

| Ethyl | Moderate Increase | Could further enhance lipophilic interactions. |

| Isopropyl | Significant Increase | May improve membrane penetration but could also lead to non-specific binding. |

| Cyclopropyl | Moderate Increase | Introduces conformational rigidity, potentially improving selectivity. |

| Hydroxyethyl | Decrease | May improve aqueous solubility and introduce hydrogen bonding capabilities. |

| Phenyl | Significant Increase | Introduces aromatic interactions, potentially altering target selectivity. |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound is limited in publicly available literature.

Variations on the Benzyl Group for Pharmacophore Elucidation

The benzyl group in this compound is another critical component of its pharmacophore. This aromatic moiety can engage in various non-covalent interactions with a biological target, including π-π stacking, hydrophobic interactions, and cation-π interactions. Elucidating the role of the benzyl group is essential for understanding the molecular basis of the compound's activity and for designing more potent and selective analogs.

Pharmacophore modeling, a computational technique, can be employed to define the essential structural features required for biological activity. researchgate.net By synthesizing and testing a series of analogs with systematic modifications to the benzyl group, researchers can map out the key interaction points within the target's binding site.

Variations can include altering the substitution pattern on the phenyl ring, introducing different functional groups, or replacing the phenyl ring with other aromatic or heteroaromatic systems. For example, the introduction of substituents at the ortho, meta, and para positions of the phenyl ring can probe the steric and electronic requirements of the binding pocket. Halogens, alkyl groups, and polar functionalities are commonly used for this purpose.

Studies on other benzylpiperazine-containing molecules have shown that such modifications can dramatically alter biological activity. For instance, the position and nature of a substituent on the benzyl ring can influence receptor affinity and selectivity. nih.gov In some cases, a bulky substituent may be well-tolerated or even beneficial, while in others, it could lead to a loss of activity due to steric hindrance.

The data gathered from these systematic variations allows for the development of a detailed pharmacophore model. This model can then be used to virtually screen for new compounds or to guide the design of next-generation analogs with improved properties.

Table 2: Illustrative Variations on the Benzyl Group for Pharmacophore Mapping

| Modification of Benzyl Group | Rationale for Variation | Potential Information Gained |

| Unsubstituted Phenyl | Baseline compound for comparison. | Establishes the foundational activity of the benzyl group. |

| 4-Fluoro, 4-Chloro, 4-Bromo | Probes the effect of halogens and electronics. | Determines tolerance for electron-withdrawing groups and potential halogen bonding. |

| 4-Methyl, 4-Ethyl | Investigates the impact of small alkyl groups. | Maps hydrophobic pockets and steric limits in the binding site. |

| 4-Methoxy, 4-Hydroxy | Explores the role of hydrogen bond donors/acceptors. | Identifies opportunities for polar interactions to enhance affinity. |

| 2-Substituted, 3-Substituted Phenyl | Assesses positional importance of substituents. | Defines the spatial orientation of the benzyl group within the binding site. |

| Naphthyl, Pyridyl | Replaces the phenyl ring with other aromatic systems. | Explores the potential for alternative aromatic interactions and improved properties. |

This table provides hypothetical examples for pharmacophore elucidation, as specific experimental data for this compound is not widely available.

Elucidation of Molecular Mechanisms and Biological Targets of 6 4 Benzylpiperazino Nicotinic Acid

Identification and Characterization of Putative Molecular Targets for 6-(4-Benzylpiperazino)nicotinic acid

Detailed experimental data from ligand-binding assays and enzyme inhibition studies specifically for this compound are not available in the reviewed literature. General methodologies for such characterizations are standard in pharmacology, but their application to this particular compound has not been published.

Ligand-Binding Assays and Affinity Profiling (in vitro, non-human context)

No specific in vitro ligand-binding assays or affinity profiling data for this compound have been reported in the available scientific literature. Such studies would be essential to identify its primary molecular targets and determine its binding affinity and selectivity.

Enzyme Inhibition Kinetics and Characterization

There is no published research detailing the enzyme inhibition kinetics of this compound. While nicotinic acid and nicotinamide (B372718) have been shown to inhibit human P450 enzymes, it is not known if this compound shares this activity. nih.gov

Investigation of Intracellular Signaling Cascades Modulated by this compound

Specific investigations into the intracellular signaling cascades modulated by this compound have not been documented in the accessible literature. While the parent compound, nicotinic acid, is known to interact with receptors like GPR109A and modulate pathways such as the Akt/mTOR signaling pathway, it is undetermined if the 6-(4-benzylpiperazino) substitution confers similar or novel signaling properties. nih.gov

Analysis of Downstream Effectors and Pathway Activation

No studies have been published that analyze the downstream effectors or the specific activation of signaling pathways in response to treatment with this compound.

Gene Expression and Proteomic Profiling in Response to this compound

Gene expression and proteomic profiling studies specifically in response to this compound have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features of this compound with Biological Activity (excluding clinical outcomes)

Positional Scanning and Substituent Effects on Target Engagement

There is no publicly available data from positional scanning studies on the this compound scaffold. Such studies would involve systematically altering the position of the benzylpiperazino group on the nicotinic acid ring and modifying substituents on both the benzyl (B1604629) and piperazine (B1678402) rings to determine their impact on biological target binding and activity. Without this research, it is impossible to create data tables or provide a detailed analysis of how structural changes influence target engagement.

Stereochemical Influence on Biological Efficacy

Similarly, there is a lack of information regarding the stereochemistry of this compound and its effect on biological efficacy. Chiral centers, if present, could lead to different enantiomers or diastereomers with distinct pharmacological profiles. However, no studies have been found that investigate the synthesis of specific stereoisomers of this compound or compare their biological activities.

Pre Clinical Pharmacological Investigations of 6 4 Benzylpiperazino Nicotinic Acid in in Vitro and Animal Models

Efficacy Assessment of 6-(4-Benzylpiperazino)nicotinic acid in Mechanistic in vitro Models

No specific data from mechanistic in vitro models for this compound could be retrieved from the public domain.

No studies were identified that reported on the effects of this compound on cellular viability or proliferation. As a result, no data tables or detailed research findings on its mechanism of action in this context can be provided.

There is no publicly available information regarding the assessment of this compound in functional assays using disease-relevant cell lines.

Pharmacokinetic Profiling of this compound in Pre-clinical Animal Species

No published literature was found detailing the pharmacokinetic properties of this compound in any pre-clinical animal species.

There are no available data characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

No research detailing the biotransformation pathways or identifying metabolites of this compound following administration in animal models could be located.

There is no available information on the plasma protein binding characteristics or tissue distribution of this compound in any pre-clinical models.

Exploratory Pharmacodynamic Studies of this compound in Animal Models

Comprehensive searches of available scientific literature did not yield specific preclinical pharmacodynamic data for the compound this compound. The following sections reflect the absence of published research in these specific areas.

Biomarker Modulation in Pre-clinical Animal Disease Models

No published studies detailing the modulation of specific biomarkers by this compound in preclinical animal disease models were identified. Consequently, no data tables on biomarker effects can be provided.

Dose-Response Characterization in in vivo Animal Systems (excluding human dose)

There are no available research findings that characterize the in vivo dose-response relationship of this compound in animal systems. As a result, a data table illustrating dose-dependent effects cannot be constructed.

Computational Chemistry and Molecular Modeling Approaches for 6 4 Benzylpiperazino Nicotinic Acid

Conformational Analysis and Molecular Dynamics Simulations of 6-(4-Benzylpiperazino)nicotinic acid

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which dictates its biological activity. For this compound, this analysis would focus on the rotational freedom around its single bonds, particularly concerning the orientation of the benzyl (B1604629) group, the puckering of the piperazine (B1678402) ring, and the spatial arrangement of the nicotinic acid moiety. The piperazine ring typically adopts a chair conformation to minimize steric strain, but the presence of bulky substituents can influence this preference.

Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the movement of atoms and molecules over time. An MD simulation of this compound, typically conducted in a simulated aqueous environment, would reveal its flexibility and the stability of different conformations. Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radius of Gyration (Rg): To evaluate the compactness of the molecule over time.

Solvent Accessible Surface Area (SASA): To understand the molecule's exposure to the solvent.

For instance, MD simulations performed on nicotinamide-based derivatives targeting the VEGFR-2 enzyme have been used to establish the stability of the ligand-protein complex over simulations lasting 100 nanoseconds. mdpi.com Such studies analyze RMSD, RMSF, and hydrogen bond formation to confirm that the ligand remains stably bound in the active site, which is crucial for its inhibitory function. mdpi.com These same principles would be applied to understand how this compound behaves in a biological system, predicting its stable conformations and interaction dynamics.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| RMSD | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Assess if the molecule maintains a stable conformation when interacting with a target protein. |

| RMSF | Measures the deviation of each individual atom from its average position. | Identify the flexibility of the benzyl, piperazine, and nicotinic acid moieties. |

| Rg | Represents the root mean square distance of the atoms from their common center of mass. | Determine if the molecule undergoes significant conformational changes (e.g., folding or unfolding). |

| Hydrogen Bonds | Analysis of hydrogen bonds formed and broken over time, either intramolecularly or with a target protein. | Understand the key interactions that stabilize the molecule in a receptor's binding pocket. |

Ligand-Target Docking and Binding Energy Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). For this compound, docking studies would be crucial to identify potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. Key interactions typically analyzed include:

Hydrogen bonds: with amino acid residues like glutamic acid, aspartic acid, and cysteine.

Hydrophobic interactions: involving the benzyl and piperazine rings.

Pi-pi stacking: between the aromatic rings of the ligand and residues like tyrosine, phenylalanine, or tryptophan.

For example, docking studies on nicotinic acid derivatives have been performed to predict their binding modes within various enzymes. mdpi.com Similarly, research on benzylpiperazine derivatives has utilized docking to elucidate binding modes to targets like the Bcl-2 family of proteins. nih.gov In one study, docking of nicotinamide (B372718) derivatives into the VEGFR-2 active site revealed key hydrogen bonds with residues Asp1046, Glu885, and Cys919, which were critical for binding affinity. mdpi.com

Following docking, the binding free energy is often calculated using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate prediction of binding affinity. These calculations can help rank different analogs and prioritize them for synthesis and experimental testing.

Table 2: Example of Docking Results for a Nicotinic Acid Analog

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| VEGFR-2 | 2OH4 | -9.8 | Cys919, Glu885 | Hydrogen Bond |

| VEGFR-2 | 2OH4 | -9.8 | Phe918, Val848 | Hydrophobic |

| Mcl-1 | 3KJ0 | -8.5 | Arg263, Val253 | Hydrogen Bond |

| Mcl-1 | 3KJ0 | -8.5 | Met250, Val220 | Hydrophobic |

Note: This table is illustrative and based on data for related nicotinamide and benzylpiperazine derivatives, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors would then be calculated for each compound, falling into categories such as:

Electronic: Hammett constants, partial charges.

Steric: Molar refractivity, STERIMOL parameters.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the model. For instance, a QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which are structurally related to the benzylpiperazine scaffold, found that lipophilicity and electron-donating substituents were important for binding affinity to the CCR5 receptor. nih.gov Such a model can provide valuable insights into which chemical modifications on the this compound scaffold are likely to enhance activity. For example, it could suggest whether adding electron-withdrawing or electron-donating groups to the benzyl ring would be beneficial.

Table 3: Common Descriptors in QSAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and shape of the molecular skeleton. |

| Geometric | Surface Area | Three-dimensional size and shape. |

| Hydrophobic | LogP | Lipophilicity, related to membrane permeability. |

| Electronic | Dipole Moment | Polarity and distribution of electrons. |

Virtual Screening and De Novo Design Strategies Based on the this compound Scaffold

The this compound structure can serve as a starting point, or "scaffold," for discovering new lead compounds through virtual screening and de novo design.

Virtual Screening involves searching large compound libraries (like ZINC or ChEMBL) to identify molecules that are likely to bind to a target of interest. This can be done in two ways:

Ligand-based virtual screening: Searching for molecules that are structurally similar to the this compound scaffold, assuming they will have similar biological activity.

Structure-based virtual screening: Docking millions of compounds into the binding site of a target protein to identify those with the best predicted binding affinity. Studies have successfully used virtual screening to identify novel piperazine derivatives as inhibitors of human acetylcholinesterase. nih.govnih.gov

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch or by modifying an existing scaffold. fujitsu.comrsc.org Using the this compound scaffold, a de novo design algorithm could suggest modifications by adding, removing, or replacing chemical groups to optimize interactions with a target's binding site. For example, a computational algorithm was used to design four series of benzylpiperazine derivatives as potential Bcl-2 inhibitors, leading to the synthesis of 81 compounds and the discovery of highly selective binders for the Mcl-1 protein. nih.gov This strategy could be employed to generate novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.

Analytical Methodologies and Characterization Techniques for 6 4 Benzylpiperazino Nicotinic Acid in Research

Advanced Spectroscopic Characterization (NMR, MS, IR) of 6-(4-Benzylpiperazino)nicotinic acid and its Analogs

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized molecules like this compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the nicotinic acid ring, the benzyl (B1604629) group, and the piperazine (B1678402) ring. For instance, aromatic protons on the pyridine (B92270) and benzene rings would typically appear in the downfield region (δ 7-9 ppm), while the methylene protons of the benzyl group and the piperazine ring protons would be found in the more upfield region.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₇H₁₉N₃O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum, often generated through techniques like electron ionization (EI-MS), offers further structural clues by showing the breakdown of the molecule into smaller, stable charged fragments nist.govnist.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. For the nicotinic acid portion, key vibrational peaks would include C=O stretching from the carboxylic acid group (around 1700 cm⁻¹) and C=N stretching from the pyridine ring (around 1600 cm⁻¹) researchgate.net. The O-H stretch of the carboxylic acid would appear as a broad band, typically in the 2500-3300 cm⁻¹ region researchgate.netresearchgate.netnist.govchemicalbook.com. C-H stretching from the aromatic and aliphatic parts of the molecule would also be visible researchgate.net.

| Spectroscopic Technique | Expected Observations for this compound | Information Provided |

| ¹H NMR | Signals for aromatic protons (pyridine, benzene), piperazine protons, benzyl CH₂ protons. | Connectivity and chemical environment of protons. |

| ¹³C NMR | Signals for carboxylic acid carbon, aromatic carbons, aliphatic carbons. | Carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight. | Molecular weight and elemental formula (HRMS). |

| Infrared (IR) Spectroscopy | Broad O-H stretch, C=O stretch, C=N stretch, aromatic and aliphatic C-H stretches. | Presence of key functional groups. |

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the purity assessment of non-volatile compounds.

Method: A reversed-phase HPLC method, likely using a C8 or C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol nih.gov. A gradient elution, where the proportion of the organic solvent is increased over time, often provides the best separation of the main compound from any impurities bevital.noresearchgate.netdocumentsdelivered.com.

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for the compound to ensure high sensitivity.

Purity Assessment: The purity is determined by calculating the peak area of the main compound as a percentage of the total area of all observed peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique often used for reaction monitoring and preliminary purity checks. Different solvent systems can be tested to find one that provides good separation between the target compound and any impurities researchgate.net.

| Chromatographic Technique | Typical Column/Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | Reversed-phase C8 or C18 | Acetonitrile/Methanol and buffered water | High-resolution separation, accurate purity determination. |

| TLC | Silica gel or RP-18 plates | Varies (e.g., ethyl acetate/hexanes, methanol/dichloromethane) | Rapid reaction monitoring, preliminary purity check. |

Bioanalytical Method Development for Research-Grade Quantification of this compound in Biological Matrices (excluding human clinical samples)

To understand the behavior of this compound in biological systems during preclinical research, sensitive and specific bioanalytical methods are required to measure its concentration in matrices like plasma, serum, or tissue homogenates mdpi.commdpi.comresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its superior sensitivity and selectivity bioanalysis-zone.comnih.gov.

Sample Preparation: The first step involves extracting the analyte from the complex biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) researchgate.net.

Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer nih.govbevital.no. This step minimizes matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte researchgate.net.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (usually the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and reducing background noise bioanalysis-zone.com. An internal standard, a molecule structurally similar to the analyte, is added to samples and standards to correct for variations in extraction and ionization nih.gov.

For research applications, a bioanalytical method must be validated to ensure it is reliable and reproducible. Key validation parameters include:

Linearity: The method should produce a response that is directly proportional to the concentration of the analyte over a defined range. Calibration curves are generated, and a regression analysis is performed nih.gov.

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day) bevital.noresearchgate.netnih.gov.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (typically within ±20%) bevital.nonih.gov.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various conditions, such as during sample storage (long-term, freeze-thaw cycles) and processing researchgate.net.

| Validation Parameter | Description | Acceptance Criteria (Typical for Research) |

| Linearity | Defines the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of measured value to the true value. | Within ±20% of the nominal value (±25% at LLOQ) |

| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤ 20% (≤25% at LLOQ) |

| LLOQ | Lowest quantifiable concentration. | Signal should be distinguishable from blank and meet accuracy/precision criteria. |

| Recovery | Efficiency of the extraction procedure. | Should be consistent and reproducible. |

| Stability | Analyte stability under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial value. |

Future Perspectives and Research Directions for 6 4 Benzylpiperazino Nicotinic Acid

Identification of Novel Therapeutic Niches Based on Mechanistic Understanding

The therapeutic potential of any new nicotinic acid derivative would first be explored by understanding its fundamental mechanism of action. Nicotinic acid itself is known to exert its effects, such as lipid-lowering, primarily through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA2). Future research on a novel derivative like 6-(4-benzylpiperazino)nicotinic acid would involve determining if it also acts on this receptor or possesses a different mechanism.

Potential therapeutic niches beyond dyslipidemia could be explored based on this mechanistic understanding. For instance, nicotinic acid has been investigated for its roles in neuroprotection and inflammation. nih.govnih.gov A novel derivative could be screened for activity in models of neurodegenerative diseases (such as Alzheimer's or Parkinson's disease), inflammatory conditions, or even certain types of cancer. nih.govabmole.com The unique structural moieties—the benzylpiperazine group in this hypothetical case—could confer novel pharmacology, leading to new therapeutic applications.

Strategies for Lead Optimization and Pre-clinical Development

Should this compound or a similar derivative show promising initial activity, it would become a "lead compound" for further optimization. The goal of lead optimization is to enhance desired properties while minimizing undesirable ones.

Key Strategies Include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related molecules by modifying different parts of the lead compound. For this compound, chemists might alter the substitution pattern on the benzyl (B1604629) group or the pyridine (B92270) ring to see how these changes affect potency and selectivity.

Improving Pharmacokinetic Properties: A key focus is optimizing how the drug is absorbed, distributed, metabolized, and excreted (ADME). Modifications would aim to improve oral bioavailability, ensure appropriate distribution to the target tissue, and achieve a suitable half-life.

Computational Modeling: In silico tools, such as molecular docking, can predict how different derivatives will bind to a target receptor. This can help prioritize which new compounds to synthesize, saving time and resources.

Once an optimized candidate is selected, it enters pre-clinical development, which involves rigorous testing in cellular and animal models to gather essential data before any human trials can be considered.

Integration of Multi-Omics Data in Research

Modern drug discovery heavily relies on "multi-omics" approaches to gain a comprehensive understanding of a compound's biological effects. For a novel nicotinic acid derivative, this would involve integrating data from various sources:

Genomics: To identify any genetic factors that might influence a patient's response to the drug.

Transcriptomics: To study how the compound alters gene expression in target cells.

Proteomics: To analyze changes in protein levels and post-translational modifications.

Metabolomics: To measure how the drug affects metabolic pathways. For example, studies on nicotinic acid (nicotinate) have used metabolomics to understand its role in cellular metabolism.

By combining these datasets, researchers can build a detailed picture of the drug's mechanism of action, identify potential biomarkers for efficacy, and predict possible off-target effects.

Challenges and Opportunities in Academic Advancement

The academic advancement of a novel compound like this compound faces several hurdles and opportunities.

Challenges:

Funding: Securing grants for early-stage drug discovery can be highly competitive.

Synthesis Complexity: The chemical synthesis of novel compounds can be complex and expensive.

Intellectual Property: Navigating the patent landscape is crucial for protecting new discoveries and attracting commercial interest.

The "Valley of Death": This term refers to the gap between promising academic research and the significant funding required for commercial pre-clinical and clinical development.

Opportunities:

Unmet Medical Needs: There is a constant search for new treatments for diseases with limited options. A novel compound with a unique mechanism could address a significant unmet need.

Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and government agencies can provide the necessary resources and expertise to advance a promising compound.

Technological Advances: Improvements in screening technologies, computational chemistry, and multi-omics analysis make it easier and more efficient to discover and develop new drugs.

Q & A

Q. What are the key synthetic routes for 6-(4-Benzylpiperazino)nicotinic acid, and what are their efficiency metrics?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a nicotinic acid scaffold. For example, a related compound, 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1), is synthesized via nucleophilic substitution between 6-chloronicotinic acid and 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) . Yield optimization (e.g., ~51% in analogous reactions) requires precise stoichiometry and temperature control . For the benzyl-substituted variant, introducing the benzyl group to the piperazine ring prior to coupling may enhance regioselectivity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : Analysis of aromatic proton environments (δ 7.0–8.5 ppm for pyridine protons) and benzyl group signals (δ 3.5–4.0 ppm for CH₂) .

- HPLC-MS : Confirms molecular weight (297.36 g/mol) and purity (>95%, critical for reproducibility) .

- Elemental Analysis : Matches theoretical values (C: 68.67%, H: 6.44%, N: 14.13%) .

Q. What functional groups dictate the reactivity of this compound?

- Methodological Answer :

- The nicotinic acid moiety enables carboxylate salt formation (pH-dependent solubility) and hydrogen bonding with biological targets.

- The benzylpiperazine group participates in hydrophobic interactions and π-π stacking, influencing receptor binding .

- The tertiary amine in piperazine may undergo protonation at physiological pH, enhancing solubility in aqueous buffers .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side products?

- Methodological Answer :

- Solvent Optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproduct formation .

- Catalytic Strategies : Use Pd/C or CuI catalysts for coupling reactions to enhance efficiency (e.g., 89% yield in analogous spirocyclic hydantoin syntheses) .

- In-Situ Protection : Protect the carboxylic acid group as a trimethylsilyl ester during synthesis to prevent unwanted side reactions .

Q. What are the contradictions in reported bioactivity data for nicotinic acid derivatives, and how can they be resolved?

- Methodological Answer :

- Receptor Subtype Selectivity : Discrepancies arise from varying assay conditions (e.g., α4β2 vs. α7 nicotinic acetylcholine receptor subtypes). Use radioligand binding assays with standardized membrane preparations to compare affinity (Ki) values .

- In Vitro vs. In Vivo Efficacy : Poor correlation may stem from metabolic instability. Perform stability studies in liver microsomes and modify the benzyl group (e.g., fluorination) to enhance metabolic resistance .

Q. How do structural modifications to the benzylpiperazine moiety affect pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to reduce LogP and improve aqueous solubility .

- Plasma Protein Binding : Assess using equilibrium dialysis; bulky substituents on the piperazine nitrogen reduce binding to albumin, enhancing free fraction .

- Bioavailability : Compare oral vs. intravenous administration in rodent models to evaluate first-pass metabolism effects .

Methodological Considerations for Experimental Design

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Assess effects on glutamate release or calcium signaling using fluorometric assays .

- SH-SY5Y Cell Line : Measure dopamine uptake inhibition or neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) .

- Patch-Clamp Electrophysiology : Characterize ion channel modulation (e.g., NMDA receptor currents) in transfected HEK293 cells .

Q. How can computational modeling guide the design of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses at nicotinic receptor subtypes (PDB IDs: 2QC1, 4AFH) .

- QSAR Analysis : Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify potency-enhancing groups .

- ADMET Prediction : Employ SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma and brain concentrations post-dosing to confirm target engagement .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to efficacy .

- Dose-Response Curves : Redesign in vivo studies with staggered dosing to account for rapid clearance .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methodological Answer :

- Probit Analysis : Calculate LD₅₀ values from mortality data in acute toxicity studies .

- ANOVA with Post-Hoc Tests : Compare organ weight changes or serum biomarkers across dose groups .

- Hill Slope Modeling : Assess receptor occupancy vs. dose to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.